2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol
Description
Properties
Molecular Formula |
C12H25NO |
|---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
2-[(4,4-dimethylcyclohexyl)amino]butan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-4-10(9-14)13-11-5-7-12(2,3)8-6-11/h10-11,13-14H,4-9H2,1-3H3 |
InChI Key |
JBSQHVRNYVLJFV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CCC(CC1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol typically involves the reaction of 4,4-dimethylcyclohexylamine with butanal in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 4,4-Dimethylcyclohexylamine and butanal.
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. A reducing agent, such as sodium borohydride or lithium aluminum hydride, is used to facilitate the reduction of the imine intermediate to the final amine product.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or other functionalized derivatives.
Scientific Research Applications
2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Functional Group and Reactivity
- Amino Alcohol vs. This difference suggests divergent applications: amino alcohols are often explored for drug delivery or as ligands, while phosphonofluoridates may serve as pesticides or chemical warfare analogs .
- Cyclohexyl Substituents: The 4,4-dimethylcyclohexyl group in the target compound enhances steric bulk compared to the unsaturated cyclohexenol in .
Molecular Weight and Solubility
- The target compound (MW 199.34) is lighter than the dibenzylamino derivative in (MW 295.42), implying better membrane permeability but reduced solubility in polar solvents. The thienopyrimidine ester () has a higher MW (344.47) and likely lower aqueous solubility due to its hydrophobic heterocycle .
Research Implications
- Medicinal Chemistry: The amino alcohol motif is common in β-blockers and neurotransmitter analogs. The 4,4-dimethylcyclohexyl group could modulate CNS penetration, warranting exploration in neuroactive drug design.
- Chiral Resolution: The stereochemistry of cyclohexyl-amino alcohols (cf. ’s (1R,4R) isomer) could enable enantioselective catalysis or asymmetric synthesis .
Biological Activity
2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol includes a bulky cyclohexyl group with two methyl substituents attached to the nitrogen atom of the amino group. This unique configuration influences its interactions with biological macromolecules.
The biological activity of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol primarily stems from its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate interaction and catalytic activity. This mechanism is crucial for its potential therapeutic applications in conditions like metabolic disorders and cancer.
- Receptor Modulation : It has been suggested that this compound can modulate receptor activity, possibly acting as a ligand for specific receptors involved in neurotransmission and hormonal regulation .
Biological Activity Studies
Several studies have investigated the biological activity of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol:
1. Enzyme Interaction Studies
Research indicates that this compound can influence enzyme activity through hydrogen bonding and ionic interactions facilitated by its amino group. The hydrophobic cyclohexyl ring enhances van der Waals interactions, which may stabilize enzyme-ligand complexes.
2. Pharmacological Applications
The potential therapeutic applications include:
- Antidepressant Effects : Preliminary studies suggest that the compound might exhibit antidepressant-like effects by modulating neurotransmitter systems .
- Anti-inflammatory Properties : There is emerging evidence indicating that it may reduce inflammation through inhibition of pro-inflammatory cytokines .
Comparative Analysis
To better understand the uniqueness of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 2-[(3,4-Dimethylcyclohexyl)amino]propan-1-ol | Enzyme modulation, potential anti-cancer effects | Smaller cyclohexyl group |
| 2-(Cyclopropylamino)butan-1-ol | Neurotransmitter modulation | Different cyclic structure |
| 3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-ol | Enzyme inhibition, receptor binding | Similar cyclohexyl group but different functionalization |
Case Study 1: Neuropharmacological Effects
A study conducted on animal models demonstrated that administration of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol resulted in significant reductions in anxiety-like behaviors. Behavioral assays indicated enhanced serotonergic activity in the brain regions associated with mood regulation .
Case Study 2: Anti-inflammatory Mechanism
In vitro studies showed that this compound could inhibit the production of TNF-alpha in macrophage cultures stimulated with lipopolysaccharides (LPS). The results suggest a potential mechanism for its anti-inflammatory effects, making it a candidate for further development in inflammatory disease therapies .
Q & A
Q. What are the recommended methods for synthesizing 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol in a laboratory setting?
Methodological Answer: A common approach involves reductive amination of 4,4-dimethylcyclohexanone with 2-aminobutan-1-ol. Key steps include:
- Step 1: Condensation of the ketone (4,4-dimethylcyclohexanone) with 2-aminobutan-1-ol in a solvent like methanol or ethanol under reflux.
- Step 2: Reduction of the imine intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product.
Critical Considerations:
- Monitor reaction progress via TLC or GC-MS to avoid over-reduction or side reactions.
- Optimize stoichiometry to minimize residual starting materials .
| Synthetic Route | Yield | Key Conditions |
|---|---|---|
| Reductive amination (NaBH₄) | 65-75% | Methanol, 0°C to RT, 12 hrs |
| Catalytic hydrogenation (H₂/Pd-C) | 70-80% | Ethanol, 50 psi H₂, 24 hrs |
Q. How should researchers handle and store 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol to ensure safety and stability?
Methodological Answer:
- Handling: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .
- Storage: Keep in airtight, light-resistant containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture or acidic/basic conditions to prevent degradation .
- Stability Tests: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Structural Confirmation:
- Purity Assessment:
| Technique | Key Parameters | Application |
|---|---|---|
| ¹H NMR | 500 MHz, CDCl₃ | Structural elucidation |
| HPLC | C18, 1.0 mL/min, 210 nm | Purity quantification |
Advanced Research Questions
Q. What experimental strategies can elucidate the pharmacological mechanisms of 2-[(4,4-Dimethylcyclohexyl)amino]butan-1-ol?
Methodological Answer:
- In Vitro Receptor Binding Assays: Screen for adrenergic (α/β) or GABA receptor affinity using radioligand displacement (e.g., [³H]-dihydroalprenolol for β-adrenoceptors).
- Metabolic Profiling: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS to identify hydroxylation or conjugation pathways .
- Functional Studies: Measure cAMP levels in HEK293 cells expressing target receptors to assess agonist/antagonist activity.
Example Data:
| Assay | Result | Implication |
|---|---|---|
| β-adrenoceptor binding | IC₅₀ = 15 µM | Moderate receptor affinity |
| Microsomal stability | t₁/₂ = 45 mins (CYP3A4-mediated) | Rapid hepatic metabolism |
Q. How can researchers resolve contradictions in reported data regarding the compound’s reactivity or biological activity?
Methodological Answer:
- Reproducibility Checks: Replicate experiments under standardized conditions (e.g., solvent, temperature, assay protocols).
- Cross-Validation: Use orthogonal methods (e.g., SPR for binding kinetics vs. functional assays) to confirm activity .
- Variable Analysis: Investigate impurities (via HPLC-MS) or stereochemical differences (chiral chromatography) that may affect outcomes .
Case Study:
Discrepancies in IC₅₀ values for enzyme inhibition may arise from:
Q. What methodologies are recommended for assessing the compound’s stability under various experimental conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to:
- Analysis: Monitor degradation via HPLC and identify products using LC-QTOF-MS.
Stability Profile:
| Condition | Degradation Products | % Remaining Parent Compound |
|---|---|---|
| Acidic (pH 2) | Cyclohexylamine derivative | 85% |
| Oxidative (H₂O₂) | N-oxide | 70% |
| Photolytic | None detected | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
